methyl 4-({[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate
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Overview
Description
METHYL 4-({2-[2-(3-METHOXYPHENYL)-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({2-[2-(3-METHOXYPHENYL)-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method includes the use of 2-methoxyphenyl isocyanate as a key reagent . The reaction conditions often require specific temperatures and solvents to ensure the stability of intermediate compounds and the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({2-[2-(3-METHOXYPHENYL)-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, and other organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 4-({2-[2-(3-METHOXYPHENYL)-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-({2-[2-(3-METHOXYPHENYL)-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Bemotrizinol: A compound with similar structural features used as a UV absorber.
2-Methoxyphenyl isocyanate: A related compound used in organic synthesis.
Uniqueness
METHYL 4-({2-[2-(3-METHOXYPHENYL)-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H22N4O5 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
methyl 4-[[2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H22N4O5/c1-35-20-7-5-6-18(14-20)21-15-25(33)31-23-9-4-3-8-22(23)30(27(31)29-21)16-24(32)28-19-12-10-17(11-13-19)26(34)36-2/h3-15H,16H2,1-2H3,(H,28,32) |
InChI Key |
KJXFOTYJYXBEPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)N3C4=CC=CC=C4N(C3=N2)CC(=O)NC5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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